1-(3-bromophenyl)-1H-1,2,4-triazole
Overview
Description
1-(3-bromophenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has garnered significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Scientific Research Applications
Biological Activity and Medicinal Applications
1,2,4-triazole derivatives, including compounds similar to 1-(3-bromophenyl)-1H-1,2,4-triazole, exhibit a broad range of biological activities. These activities include anti-inflammatory, antiviral, antitumor, and immunostimulating effects. Due to these properties, they have found applications in the pharmaceutical industry, agriculture, and veterinary medicine (Safonov & Nevmyvaka, 2020). Additionally, these compounds have shown potent antimicrobial and antifungal properties. For instance, certain 1,2,4-triazole derivatives have demonstrated more effective antimicrobial activities against specific microorganisms than standard treatments (Zhao et al., 2012).
Synthesis and Chemical Properties
In recent studies, novel 1,2,4-triazole derivatives have been synthesized and characterized. This includes 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones and their derivatives (Safonov & Panasenko, 2022). The structural properties of these compounds have been confirmed using elemental analysis, NMR, and mass spectral analysis. These findings are crucial for understanding the potential applications of 1,2,4-triazole derivatives in various fields.
Veterinary and Agricultural Uses
1,2,4-triazole derivatives have also been studied for their potential use in veterinary medicine. A study focused on the morphological composition of the blood of animals treated with a drug containing 1,2,4-triazole derivatives showed positive changes in the clinical status of the animals, indicating the potential of these compounds in animal health (Ohloblina et al., 2022). Moreover, the application of 1,2,4-triazole derivatives in agriculture, particularly as antimicrobial agents, highlights their versatility in different domains.
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins like mitogen-activated protein kinase 10 .
Mode of Action
The exact mode of action of 1-(3-bromophenyl)-1H-1,2,4-triazole is not well-documented. It’s likely that it interacts with its targets, leading to changes in the cellular processes. More research is needed to elucidate the precise interactions and resulting changes .
Biochemical Pathways
The metabolites of similar compounds have been found to undergo phase-i of demethylation, dehydrogenation, and epoxidation, and phase ii of glucuronide and sulfate metabolites .
properties
IUPAC Name |
1-(3-bromophenyl)-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-2-1-3-8(4-7)12-6-10-5-11-12/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQBLWWHFYAXRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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